1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
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Description
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .
Mode of Action
It is known that the kinetics of the reaction of similar compounds is dependent on the substituents in the aromatic ring .
Biochemical Pathways
It is known that the ph strongly influences the rate of the reaction of similar compounds, which is considerably accelerated at physiological ph .
Pharmacokinetics
It is known that similar compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
It is known that similar compounds are considered for use in neutron capture therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment strongly influences the rate of the reaction of similar compounds . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-19-5-3-17(21)13-20(19)27(24,25)23-11-8-16-12-15(2-4-18(16)23)14-6-9-22-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYYEMBSJPJZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.